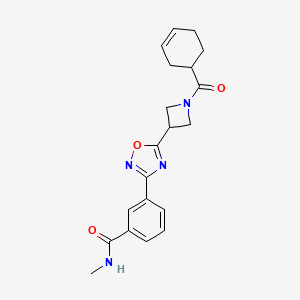
3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a cyclohexene ring, which is a six-membered carbon ring with one double bond; an azetidine ring, which is a four-membered ring containing three carbons and one nitrogen; an oxadiazole ring, which is a five-membered ring containing two carbons, two nitrogens, and one oxygen; and a benzamide group, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The azetidine ring, being a strained ring, might be reactive towards ring-opening reactions. The oxadiazole ring might participate in nucleophilic substitution reactions, and the benzamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make this compound relatively polar, affecting its solubility in different solvents. The presence of a conjugated system of pi electrons might give this compound interesting optical properties .Wissenschaftliche Forschungsanwendungen
Discovery and Potential Anticancer Applications
A study identified a compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a kinesin spindle protein (KSP) inhibitor. This compound, characterized by arresting cells in mitosis leading to the formation of a monopolar spindle phenotype and induction of cellular death, demonstrates the potential application of related compounds in cancer treatment (Theoclitou et al., 2011).
Synthesis and Antimicrobial Applications
Research into the synthesis of 1,2,4-oxadiazoles and related structures has indicated their relevance in medicinal chemistry and materials sciences. Such compounds, including the targeted chemical structure, have been explored for their antimicrobial activities, providing a basis for the development of new therapeutic agents against various bacterial and fungal infections (Hemming et al., 2013).
Antibacterial and Antifungal Evaluation
Derivatives of azetidinone, such as those synthesized from 3-methyl-1H-pyrazol-5(4H)-one, have been evaluated for their antimicrobial activities. These studies highlight the potential of azetidinone derivatives, by extension including the focused compound, in serving as promising antibacterial agents against various bacterial strains, underscoring the chemical's utility in addressing microbial diseases (Chopde et al., 2012).
Antiepileptic Activity through Natural Product Derivatives
A novel approach involved synthesizing semicarbazones derived from natural products like limonene and citral, coupled to 1,3,4-oxadiazoles. The anticonvulsant activities of these compounds, which share a structural similarity to the compound , underscore the potential of utilizing such frameworks in developing treatments for epilepsy (Rajak et al., 2013).
mGluR5 Modulation for Neurological Disorders
Aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, revealing the significance of such compounds in modulating neurological functions and potentially treating neurological disorders. This research highlights the versatility of the compound's core structure in drug development, especially in targeting the central nervous system (Packiarajan et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-21-18(25)15-9-5-8-14(10-15)17-22-19(27-23-17)16-11-24(12-16)20(26)13-6-3-2-4-7-13/h2-3,5,8-10,13,16H,4,6-7,11-12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQALEMBRJGAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

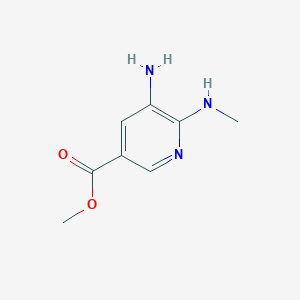
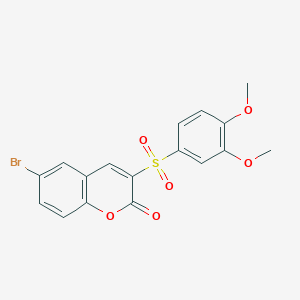
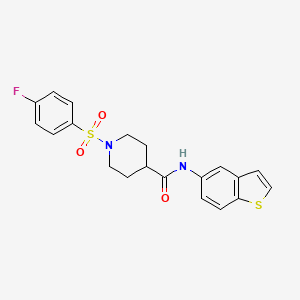
![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
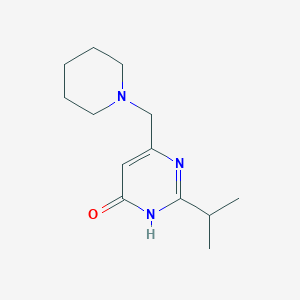
![N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide](/img/structure/B2390267.png)

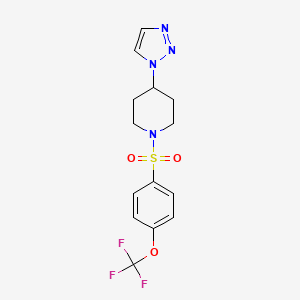
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
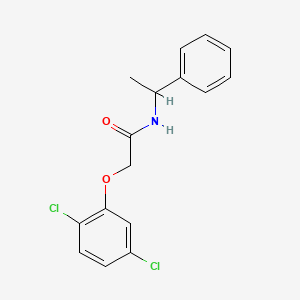
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)
